Somatostatin 28-(1-12)
Overview
Description
Somatostatin 28-(1-12) is a fragment of the larger peptide hormone somatostatin-28. This compound is a dodecapeptide, meaning it consists of twelve amino acids. Somatostatin itself is a regulatory hormone that inhibits the secretion of several other hormones, including growth hormone, insulin, and glucagon. The fragment Somatostatin 28-(1-12) is particularly interesting due to its widespread distribution in the central nervous system and digestive system of mammals .
Mechanism of Action
- Additionally, somatostatin is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
- This binding inhibits adenylyl cyclase, antagonizing the stimulatory effect of histamine, and thus reduces gastric acid secretion by parietal cells .
- Collectively, these activities seem to have the overall effect of decreasing the rate of nutrient absorption .
- Octreotide, a long-acting analogue of somatostatin, is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumors and treat acromegaly .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Somatostatin 28-(1-12) is monitored in brain tissue to track the processing of somatostatin . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
Somatostatin 28-(1-12) has been found to have effects on various types of cells and cellular processes. It is secreted from the hypothalamus and amygdala by a calcium-dependent mechanism . No specific biological role is presently known for this dodecapeptide .
Molecular Mechanism
It is known that it is involved in the regulation of glucagon and insulin synthesis in the pancreas
Metabolic Pathways
Somatostatin 28-(1-12) is involved in the regulation of glucagon and insulin synthesis in the pancreas
Transport and Distribution
Somatostatin 28-(1-12) is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Preparation Methods
Synthetic Routes and Reaction Conditions: Somatostatin 28-(1-12) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods: While specific industrial production methods for Somatostatin 28-(1-12) are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient production of peptides with high purity and yield. The final product is usually purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Somatostatin 28-(1-12) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of hormone secretion and its distribution in the nervous and digestive systems.
Medicine: Potential therapeutic applications in conditions involving hormone dysregulation, such as acromegaly and diabetes.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Comparison with Similar Compounds
Somatostatin-14: A shorter form of somatostatin with similar inhibitory effects on hormone secretion.
Somatostatin-28: The full-length peptide from which Somatostatin 28-(1-12) is derived.
Octreotide: A synthetic analog of somatostatin with a longer half-life and used clinically to treat hormone-secreting tumors.
Uniqueness: Somatostatin 28-(1-12) is unique due to its specific sequence and distribution in the central nervous system and digestive system. Unlike somatostatin-14 and somatostatin-28, this fragment has distinct immunoreactivity and is used as a marker for the prosomatostatin system in mammalian tissues .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDZCSYTGHXGO-QXVRTUGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H81N17O19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231038 | |
Record name | Somatostatin 28-(1-12) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81286-16-0 | |
Record name | Somatostatin 28-(1-12) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081286160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Somatostatin 28-(1-12) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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